molecular formula C17H15N3O2S B2705022 N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 920229-74-9

N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2705022
CAS No.: 920229-74-9
M. Wt: 325.39
InChI Key: QSJHEDNVCKYPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(Benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide is a chemical compound built on a benzothiazole-oxalamide scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. This compound features a benzo[d]thiazole ring connected via an oxalamide linker to a 2,3-dimethylphenyl group, a structure that is closely related to other documented analogs such as N1-(Benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide (CAS 920351-02-6) . The benzothiazole core is a privileged pharmacophore known for its diverse biological activities. Compounds containing this structure have been investigated as potent antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and may act as negative allosteric modulators . Furthermore, benzothiazole-based molecules are actively studied as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a promising polypharmacological approach for treating pain and inflammation . The oxalamide functional group itself is a common feature in pharmaceutical compounds, with its synthesis being a key reaction in drug discovery . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this class of compounds.

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-6-5-8-12(11(10)2)18-15(21)16(22)20-17-19-13-7-3-4-9-14(13)23-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJHEDNVCKYPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide typically involves the coupling of 2-aminobenzothiazole with oxalyl chloride, followed by the reaction with 2,3-dimethylaniline. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiazole derivatives .

Scientific Research Applications

Synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide

The synthesis typically involves the following steps:

  • Formation of the Benzothiazole Derivative:
    • Reaction of 2-aminobenzothiazole with oxalyl chloride.
    • Coupling with 2,3-dimethylaniline under anhydrous conditions using dichloromethane as the solvent.
  • Purification:
    • The product is purified through recrystallization and chromatography to achieve high purity.

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Its mechanism involves apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has shown activity against a range of bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment.

Anti-inflammatory Effects

Research suggests that it may reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential applications in treating inflammatory diseases.

Research Findings

A summary of biological activities observed in studies is presented in the following table:

Biological ActivityEffects ObservedReferences
AnticancerInhibition of cell proliferation in A431, A549, H1299
AntimicrobialActivity against bacterial and fungal strains
Anti-inflammatoryReduced IL-6 and TNF-α levels

Case Study 1: Anticancer Evaluation

In a study focusing on novel benzothiazole compounds, this compound was found to significantly inhibit tumor cell growth through mechanisms such as apoptosis induction. The study utilized concentrations ranging from 1 µM to 4 µM, revealing dose-dependent effects comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated broad-spectrum activity, particularly against Gram-positive bacteria and certain fungi. These findings support further exploration into its clinical applications as an antimicrobial agent.

Industrial Applications

Beyond its biological significance, this compound has potential uses in:

  • Material Science: As a building block for synthesizing more complex molecules.
  • Dyes and Pigments: Serving as a precursor in the development of new materials.

Mechanism of Action

The mechanism of action of N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural variations among oxalamide analogs include modifications at the N1 and N2 positions, which dictate biological activity, solubility, and metabolic stability. Below is a comparative analysis:

Table 1: Substituent Comparison of Oxalamide Derivatives
Compound Name N1 Substituent N2 Substituent Key Applications/Findings Reference
Target Compound Benzo[d]thiazol-2-yl 2,3-Dimethylphenyl (Theoretical) Potential enzyme inhibition or flavor modulation
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (Savorymyx® UM33)
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Moderate CYP3A4 inhibition (51% at 10 µM)
Compound 13 (Antiviral) (5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl HIV entry inhibitor (IC50 ~ 0.5 µM)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide 4-Methoxyphenethyl 2-Methoxyphenyl Stearoyl-CoA desaturase inhibitor
N1-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 3-Chloro-4-fluorophenyl Diphenylacetyl Structural analog of benzylpenicillin

Key Observations :

  • Benzothiazole vs. Thiazole/Other Heterocycles : The target compound’s benzo[d]thiazole group offers enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler thiazole derivatives (e.g., Compound 13) . This may improve binding to hydrophobic enzyme pockets.
  • Aryl vs.
  • Chlorophenyl vs. Dimethylphenyl : The 4-chlorophenyl group in Compound 13 enhances antiviral activity, while the dimethylphenyl group in the target compound may reduce polarity, favoring CNS penetration .

Pharmacokinetics and Metabolism

  • Bioavailability : S336 and S5456 exhibit poor oral bioavailability in rats due to rapid plasma clearance, likely from glucuronidation or demethylation . The target compound’s dimethylphenyl group may slow metabolism by sterically shielding reactive sites.
  • Metabolic Pathways : Oxalamides with methoxy groups (e.g., S5456) undergo demethylation, while those with pyridinylethyl chains (e.g., Compound 13) may form hydroxylated metabolites. The benzothiazole in the target compound could resist oxidation, prolonging half-life .

Biological Activity

N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and research findings related to its pharmacological properties.

This compound is synthesized through the reaction of 2-aminobenzothiazole with oxalyl chloride, followed by a coupling reaction with 2,3-dimethylaniline. The synthesis typically occurs under anhydrous conditions using solvents such as dichloromethane, with purification methods including recrystallization and chromatography to achieve high purity.

Chemical Structure:

  • Molecular Formula: C17H15N3O2S
  • Molecular Weight: 325.4 g/mol
  • CAS Number: 920229-74-9

Biological Activity Overview

Research into the biological activity of this compound indicates several promising applications:

1. Anticancer Activity

Studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have shown that compounds in this class can inhibit the proliferation of various cancer cell lines. For example, modifications to the benzothiazole nucleus have been linked to enhanced anti-tumor activity against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .

2. Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both bacterial and fungal strains, making it a candidate for further exploration in the field of infectious diseases .

3. Anti-inflammatory Effects

Benzothiazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, suggesting a potential role in treating inflammatory diseases .

Research Findings

A compilation of data from various studies highlights the biological activity of this compound:

Biological Activity Effects Observed References
AnticancerInhibition of cell proliferation in A431, A549, H1299 ,
AntimicrobialActivity against bacterial and fungal strains,
Anti-inflammatoryReduced IL-6 and TNF-α levels ,

Case Studies

Case Study 1: Anticancer Evaluation
In a study examining novel benzothiazole compounds for anticancer properties, this compound was found to significantly inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms. The compound was tested at various concentrations (1 µM to 4 µM), demonstrating dose-dependent effects similar to established chemotherapeutics .

Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungi. These findings warrant further exploration into its potential as an antimicrobial agent in clinical settings .

Q & A

Q. What are the optimal synthetic routes for N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide?

The synthesis of oxalamide derivatives typically involves coupling reactions between substituted amines and oxalyl chloride or activated oxalate esters. For example:

  • Step 1 : React 2-aminobenzothiazole with oxalyl chloride to form the intermediate N-(benzo[d]thiazol-2-yl)oxalyl chloride.
  • Step 2 : Couple this intermediate with 2,3-dimethylaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to enhance yield and reduce side reactions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is employed to isolate the pure product. Reaction conditions (temperature, solvent polarity) are critical for minimizing hydrolysis of the oxalamide bond .

Q. How is the structural integrity of this compound confirmed?

Structural validation relies on spectroscopic and computational methods:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic peaks from benzothiazole at δ 7.2–8.5 ppm) and confirm amide bond formation (NH signals at δ 9–10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 367.12 for C18_{18}H15_{15}N3_3O2_2S) .
  • Computational Modeling : Density functional theory (DFT) optimizes the geometry and predicts spectroscopic properties, aligning with experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., varying IC50_{50} values across studies) may arise from differences in assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., ATP-based kinase inhibition assays for enzyme targets) .
  • Purity Analysis : Employ HPLC-MS to quantify impurities (>98% purity required for reliable data) .
  • Molecular Docking : Compare binding modes across crystal structures of related targets (e.g., kinase domains) to identify key interactions (e.g., hydrogen bonds with the oxalamide moiety) .

Q. What experimental designs are recommended to elucidate the mechanism of action of this compound?

A multi-modal approach is essential:

  • In Vitro Profiling : Screen against panels of enzymes (e.g., kinases, proteases) or receptors (GPCRs) to identify primary targets. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity measurements .
  • Cellular Assays : Assess cytotoxicity (MTT assay), apoptosis (Annexin V staining), and cell cycle arrest (flow cytometry) in cancer cell lines. Compare results with known inhibitors (e.g., staurosporine) .
  • In Silico Studies : Perform molecular dynamics simulations to analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. How can the stability of this compound under physiological conditions be evaluated?

Stability studies involve:

  • Hydrolysis Kinetics : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS. The oxalamide bond is prone to hydrolysis at extreme pH, requiring formulation adjustments (e.g., lyophilization) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Half-life (t1/2_{1/2}) >60 minutes suggests suitability for in vivo studies .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Derivative Synthesis : Modify the benzothiazole or dimethylphenyl groups to explore structure-activity relationships (SAR). For example, introduce electron-withdrawing substituents to enhance target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.